molecular formula C16H12N2OS B7481085 N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide

Cat. No.: B7481085
M. Wt: 280.3 g/mol
InChI Key: SQSLKWRPZQAAGJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Thiazol-2-yl)phenyl]benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the N-(thiazol-2-yl)benzamide structure have been identified as promising scaffolds in the development of novel bioactive molecules . Specifically, closely related analogs have demonstrated potent inhibitory activity against the urease enzyme, which is a key target for treating infections caused by Helicobacter pylori and other urease-producing bacteria . Furthermore, certain N-(thiazol-2-yl)benzamide analogs have been discovered and functionally characterized as the first class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These findings suggest this chemical class is a valuable tool for neuropharmacological research, helping to elucidate the physiological functions of this poorly understood receptor. Researchers can utilize this high-quality compound for probing these and other biological mechanisms, screening in compound libraries, and as a building block in the synthesis of novel derivatives. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1,3-thiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-17-10-11-20-16/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSLKWRPZQAAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 1,3 Thiazol 2 Yl Phenyl Benzamide and Its Analogues

Established Synthetic Pathways for the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide. Both classical and contemporary methods are employed to construct this heterocyclic scaffold.

Classic Cyclization Reactions (e.g., Hantzsch Thiazole (B1198619) Synthesis)

The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized and versatile method for the preparation of thiazole derivatives. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

For the synthesis of the specific precursor needed for this compound, which is 4-(1,3-thiazol-2-yl)aniline, a variation of the Hantzsch synthesis is often employed. This can involve the reaction of a substituted phenacyl bromide with a suitable thiourea (B124793) derivative. For instance, various substituted 2-amino-4-phenylthiazole (B127512) derivatives can be synthesized by reacting substituted phenacyl bromides with thiourea in ethanol. nanobioletters.com

A plausible route to 4-(1,3-thiazol-2-yl)aniline would start with 4-nitroacetophenone. This starting material can be brominated to yield 2-bromo-1-(4-nitrophenyl)ethanone. Subsequent reaction with thiourea would lead to the formation of 2-amino-4-(4-nitrophenyl)thiazole. The final step to obtain the key amine intermediate involves the reduction of the nitro group, which can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. google.com

Modern Approaches for Thiazole Formation

In addition to the classic Hantzsch synthesis, several modern methodologies have been developed to improve efficiency, yield, and substrate scope for thiazole formation. These include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various N-phenyl-4-(imidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

Copper-Catalyzed Synthesis: Copper-based catalysts have enabled novel pathways for thiazole synthesis. For example, a copper-catalyzed three-component reaction of thioamides, ynals, and alcohols has been developed for the construction of functionalized thiazoles.

Multi-component Reactions: One-pot, multi-component reactions are highly efficient as they combine several synthetic steps without the need for isolating intermediates. Such strategies have been developed for the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.

These modern approaches offer greener and more efficient alternatives for the synthesis of the thiazole core structure.

Formation of the Central Amide Bond

The final key step in the synthesis of this compound is the formation of the amide linkage between the 4-(1,3-thiazol-2-yl)aniline intermediate and a benzoyl precursor.

Condensation Reactions with Appropriate Precursors

The most common method for forming the amide bond in this context is the reaction of the amine group of 4-(1,3-thiazol-2-yl)aniline with a benzoyl derivative. The most reactive precursor is benzoyl chloride . This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide and hydrochloric acid as a byproduct. nih.govresearchgate.net

Alternatively, benzoic acid can be used as the starting material. In this case, a coupling agent is required to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).

A hypothetical reaction for the synthesis of an analogue, 4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide, suggests the acylation of the preformed thiazole amine with 4-acetylbenzoyl chloride under Schotten-Baumann conditions (NaOH, DCM, 0–5°C). researchgate.net

Optimization of Amide Bond Formation Conditions

The efficiency of the amide bond formation can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:

Solvent Selection: The choice of solvent is crucial. For reactions involving acyl chlorides, aprotic solvents such as acetone (B3395972), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used to avoid hydrolysis of the acyl chloride. synarchive.comnih.gov In some cases, a two-phase system of an organic solvent and water is employed, particularly in Schotten-Baumann reactions. researchgate.net

Base Catalysis: The reaction between an amine and an acyl chloride generates hydrochloric acid, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to neutralize the acid and drive the reaction to completion. google.com Common bases include pyridine, triethylamine (B128534) (TEA), or an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. google.comgoogle.com Pyridine can also act as a nucleophilic catalyst.

Additives: While not commonly reported for this specific transformation, in some challenging amide bond formations, additives can be used. The search for the role of lithium hydride (LiH) indicated its primary use as a reducing agent or a very strong base in different contexts, rather than a direct additive for this type of amide synthesis. nanobioletters.comchemicalbook.com

A specific protocol for a similar compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, involves refluxing a mixture of 2,4-dichlorobenzoyl chloride and 2-aminothiazole (B372263) in acetone for 1.5 hours. After cooling, the product is precipitated by pouring the mixture into acidified cold water. nih.gov This provides a solid starting point for the conditions required for the synthesis of this compound.

Multi-Step Synthesis Protocols and Reaction Conditions

Table 1: Illustrative Multi-Step Synthesis Protocol for this compound

StepReactionStarting MaterialsReagents and ConditionsIntermediate/Product
1 Bromination4-nitroacetophenoneBromine, Acetic Acid2-bromo-1-(4-nitrophenyl)ethanone
2 Hantzsch Thiazole Synthesis2-bromo-1-(4-nitrophenyl)ethanone, ThioureaEthanol, Reflux2-amino-4-(4-nitrophenyl)thiazole
3 Reduction of Nitro Group2-amino-4-(4-nitrophenyl)thiazoleH₂, Pd/C, suitable solvent4-(1,3-thiazol-2-yl)aniline
4 Amide Bond Formation4-(1,3-thiazol-2-yl)aniline, Benzoyl chlorideAcetone or DCM, Pyridine or Triethylamine, Room Temperature or RefluxThis compound

This protocol represents a logical and established route to the target compound. The conditions for each step, particularly the final amide formation, can be fine-tuned based on the specific reactivity of the substrates and the desired purity and yield of the final product.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental process in the synthesis of this compound. A common approach involves the reaction of a nucleophile, such as an amine, with an electrophilic carbonyl compound.

A primary synthetic route to N-phenylbenzamides involves reacting substituted benzoyl chlorides with a suitable nucleophile. unair.ac.idindexcopernicus.com For instance, the synthesis of this compound can be achieved by reacting 4-(1,3-thiazol-2-yl)aniline with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the thiazole-containing aniline (B41778) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond.

The synthesis of related thiazole derivatives often utilizes nucleophilic substitution. For example, 2-aminothiazole can react with various electrophiles. nanobioletters.com A series of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized through the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net This process involves the reaction with α-bromoacetone, highlighting the versatility of nucleophilic substitution in building complex thiazole-containing molecules. researchgate.net

Furthermore, the synthesis of various substituted 2-aminophenyl benzimidazoles has been developed using a copper-catalyzed domino C-N cross-coupling reaction that involves a desulphurization/nucleophilic substitution mechanism. nih.gov This demonstrates how nucleophilic substitution can be integrated into more complex, one-pot reaction sequences.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the synthesis of this compound and its analogues. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the precise and efficient connection of different molecular fragments. rsc.orgchemrxiv.org

For the synthesis of the core structure, a key step can be the formation of the 2-phenylthiazole (B155284) moiety. This can be achieved through Suzuki or Stille couplings, where a thiazole-boronic acid (or ester) or a thiazole-stannane is coupled with an aryl halide. Alternatively, the phenyl group can be introduced by coupling a phenylboronic acid with a 2-halothiazole derivative.

The amide bond itself can also be formed via cross-coupling methods. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of an aryl halide with an amine in the presence of a palladium catalyst. In the context of this compound synthesis, this could involve coupling 4-(1,3-thiazol-2-yl)aniline with a substituted bromobenzene.

Recent advancements have introduced novel cross-coupling strategies. For example, a general approach to nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive has been developed for C-O and C-N bond-forming reactions. chemrxiv.org This method is effective with a wide range of nucleophiles, including anilines, and has applications in biomolecule derivatization. chemrxiv.org

Chemo- and Regioselective Synthesis Considerations

The synthesis of complex molecules like this compound often requires careful control of chemo- and regioselectivity to ensure the desired isomer is formed. This is particularly important when multiple reactive sites are present in the starting materials or intermediates.

In the synthesis of substituted thiazoles, regioselectivity is a key consideration. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can yield different regioisomers depending on the substitution pattern of the reactants. Modern methods have been developed to achieve high regioselectivity. For instance, a visible-light-mediated, catalyst-free reaction has been established for the regioselective synthesis of functionalized thiazolo[3,2-b] acs.orgnih.govrsc.orgtriazoles. rsc.org

Chemoselectivity, the preferential reaction of one functional group over another, is also crucial. A chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups has been reported, demonstrating selectivity toward the alkyne over the alkene. acs.orgnih.gov This protocol offers a fast and efficient route to functionalized thiazoles. nih.gov

For the this compound scaffold, selective functionalization of either the phenyl ring or the thiazole ring is often desired. Palladium-catalyzed regioselective C-H alkenylation has been used for the sequential construction of multifunctionalized thiazole derivatives, allowing for orthogonal substitution patterns at the C-2, C-4, and C-5 positions. rsc.org This level of control is essential for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.

Reaction TypeKey FeaturesReference
Hantzsch Thiazole SynthesisReaction of α-haloketone and thioamide; regioselectivity can be an issue. nih.gov
Visible-light Mediated CyclizationCatalyst-free, green protocol for regioselective synthesis of thiazolo[3,2-b] acs.orgnih.govrsc.orgtriazoles. rsc.org
Alkaline Earth Catalyzed CyclizationChemo- and stereoselective synthesis from tert-alcohols; selective for alkynes over alkenes. acs.orgnih.gov
Palladium-Catalyzed C-H ActivationRegioselective functionalization of thiazole rings at C-2, C-4, and C-5 positions. rsc.org

Advanced Derivatization and Functionalization Techniques

To explore the chemical space around the this compound core and to optimize its properties, a variety of advanced derivatization and functionalization techniques are employed.

Electrophilic Aromatic Substitution on Phenyl and Thiazole Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto aromatic rings. masterorganicchemistry.comwikipedia.orguci.edumasterorganicchemistry.com This two-step mechanism involves the attack of an electrophile by the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu

In the context of this compound, both the phenyl and thiazole rings can potentially undergo EAS, though their reactivity differs. The phenyl ring attached to the thiazole is activated by the electron-donating character of the thiazole, directing incoming electrophiles to the ortho and para positions. Conversely, the benzoyl phenyl ring is deactivated by the electron-withdrawing amide group, which directs electrophiles to the meta position.

The thiazole ring itself is generally less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org When substitution does occur, it typically happens at the C5 position, which is the most electron-rich. Common EAS reactions include:

Halogenation: Introduction of chlorine or bromine using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

The specific conditions for these reactions must be carefully chosen to control the position and degree of substitution.

Introduction of Diverse Substituents for Structural Modification

The introduction of a wide array of substituents is a key strategy for modifying the physicochemical and biological properties of the this compound scaffold. semanticscholar.org This is often achieved by using substituted starting materials or by functionalizing the core molecule.

SubstituentMethod of IntroductionReference
Halogens Using halogenated starting materials (e.g., substituted benzoyl chlorides or anilines). Can also be introduced via electrophilic halogenation. ijcce.ac.irnih.gov
Alkyl groups Friedel-Crafts alkylation or by using alkyl-substituted precursors. nih.gov
Aryl groups Cross-coupling reactions such as Suzuki or Stille coupling. researchgate.net
Heterocyclic groups Can be introduced by coupling reactions or by building the heterocycle onto an existing functional group. nih.gov
Sulfonyl groups Reaction with sulfonyl chlorides. For example, 2-aminothiazole can react with various benzenesulfonyl chlorides. nih.govsigmaaldrich.comnih.gov
Methoxy groups Using methoxy-substituted starting materials or via nucleophilic aromatic substitution. evitachem.com
Nitro groups Electrophilic nitration of the aromatic rings. nanobioletters.com
Amino groups Reduction of a nitro group. youtube.comcymitquimica.com

The choice of substituent and its position on the scaffold can have a profound impact on the molecule's properties. For example, in a series of N-(thiazol-2-yl)-benzamide analogues, the introduction of different substituents on the phenyl ring significantly affected their biological activity. semanticscholar.org

Linker Insertion Strategies between Pharmacophoric Units

In drug design and materials science, it is often beneficial to insert linkers between key structural motifs, or pharmacophores. These linkers can modulate the distance and relative orientation of the pharmacophores, influencing their interaction with biological targets or their material properties.

For analogues of this compound, linkers can be inserted between the thiazole and phenyl rings, or between the phenyl ring and the benzamide (B126) group. Common linkers include alkyl chains, ether linkages, or other functional groups.

One strategy involves the bioisosteric replacement of a direct bond with a linker. For instance, an NH linker was introduced at the second position of a 1,3-thiazole scaffold to impart metabolic stability. nih.gov In another example, the synthesis of amino acid-derived thiazole peptidomimetic analogues involved connecting different chemical moieties through a thiazole scaffold, effectively using the scaffold itself as a complex linker. nih.gov

The synthesis of such molecules with inserted linkers often requires multi-step procedures. For example, the synthesis of N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine carboxamide involved the use of a propyl linker. researchgate.net These strategies allow for the creation of a diverse range of molecules with tailored properties.

Analytical Techniques for Structural Characterization of Synthesized Compounds

The definitive identification and structural confirmation of newly synthesized compounds, such as this compound and its analogues, rely on a suite of sophisticated analytical techniques. These methods provide detailed information about the molecular structure, elemental composition, and spatial arrangement of atoms within the molecule.

Spectroscopic Analysis (e.g., IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, HRMS)

Spectroscopic methods are fundamental tools for the elucidation of the chemical structure of this compound derivatives. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information. japsonline.comrsc.orgrsc.org

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. For N-benzothiazol-2-yl benzamide analogues, characteristic stretching and bending vibrations are observed. japsonline.com For instance, key absorptions include N-H stretching, C=O (amide) stretching, C=N stretching, and C-S stretching. japsonline.com

Table 1: Representative IR Spectral Data for an N-benzothiazol-2-yl benzamide analogue

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
N-H Stretching 3867, 3737, 3432 japsonline.com
C-H (aromatic) Stretching 2973 japsonline.com
C=O (amide) Stretching 1642 japsonline.com
N-H Bending 1558 japsonline.com
C=N Stretching 1463 japsonline.com
C-S Stretching 666 japsonline.com

Data for N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are powerful techniques that provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). japsonline.com In the spectra of this compound analogues, distinct signals are expected for the aromatic protons on the phenyl and thiazole rings, as well as the amide (N-H) proton. japsonline.com The amide proton often appears as a singlet at a downfield chemical shift. japsonline.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Signals corresponding to the carbonyl carbon of the amide, aromatic carbons, and the carbons of the thiazole ring are typically observed at characteristic chemical shifts. japsonline.comrsc.org

Table 2: Illustrative ¹H and ¹³C NMR Data for an N-benzothiazol-2-yl benzamide analogue

Nucleus Chemical Shift (δ ppm) Multiplicity / Notes Reference
¹H NMR (DMSO-d₆, 400 MHz) japsonline.com
NH (amide) 9.08 s (singlet) japsonline.com
CH (aromatic) 7.63 - 8.38 m (multiplet) japsonline.com
NH (sulfonamide) 5.54 t (triplet) japsonline.com
¹³C NMR (DMSO-d₆) japsonline.com
C=N (thiazole) 174.46 japsonline.com
C=O (amide) 164.98 japsonline.com
C (aromatic/thiazole) 115.66 - 152.49 Multiple signals japsonline.com

Data for a representative N-benzothiazol-2-yl benzamide derivative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. rsc.org This technique is crucial for confirming the identity of the synthesized product. For example, the calculated mass for a specific formula is compared to the experimentally found mass, with a very small margin of error confirming the composition. rsc.org

Table 3: Example of HRMS Data for a Benzimidazole (B57391) Analogue

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
2-(4-Methylphenyl)-1H-benzimidazole C₁₄H₁₃N₂ 209.1073 209.1072 rsc.org
2-(4-Methoxyphenyl)-1H-benzimidazole C₁₄H₁₃N₂O 225.1022 225.1021 rsc.org

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the purity and empirical formula of the synthesized compound. mdpi.com For novel compounds, this analysis is a standard method for structural validation.

Table 4: Representative Elemental Analysis Data for Synthesized Analogues

Compound Formula Analysis %C %H %N Reference
4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole C₁₉H₂₀N₄O₂ Calculated 67.84 5.99 16.66
Found 67.67 5.67 16.92
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide C₁₈H₁₄N₆O₂S₃ Calculated 48.86 3.19 18.99 mdpi.com

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of atoms in space. For analogues of this compound that can be grown as single crystals of sufficient quality, this technique can unambiguously confirm the molecular structure.

The analysis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, for example, revealed that the molecule is not planar. researchgate.net The dihedral angle between the thiazole ring and the amide group was found to be 68.71 (5)°, and the angle between the phenyl ring and the thiazole ring was 74.89 (5)°. researchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the packing of molecules in the crystal lattice. researchgate.net Similarly, studies on nitro-substituted N-(benzo[d]thiazol-2-yl)benzamide isomers showed how the position of the substituent influences the crystal packing and solid-state arrangement. mdpi.com

Table 5: Crystal Data for 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

Parameter Value Reference
Chemical Formula C₁₀H₆Cl₂N₂OS researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 14.054 (3) researchgate.net
b (Å) 13.063 (3) researchgate.net
c (Å) 6.2880 (14) researchgate.net
β (°) 101.578 (3) researchgate.net
Volume (ų) 1130.8 (4) researchgate.net

Purification Methodologies (e.g., Normal-Phase and Reverse-Phase Chromatography)

Purification is a critical step in the synthesis of this compound and its analogues to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the properties of the target compound and the impurities present.

Normal-Phase Chromatography Normal-phase chromatography, typically column chromatography over a silica (B1680970) gel stationary phase, is a widely used method for purifying organic compounds. rsc.org The separation is based on the polarity of the compounds. A non-polar solvent system (mobile phase), often a mixture like ethyl acetate (B1210297) and n-hexane, is used to elute the compounds from the polar silica gel. mdpi.com Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for effective separation. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). japsonline.commdpi.com After separation, the solvent is evaporated to yield the purified product. rsc.org

Reverse-Phase Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful purification and analytical technique. In contrast to normal-phase, RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net This method is particularly useful for separating and analyzing reaction mixtures containing compounds with varying polarities.

For instance, an isocratic RP-HPLC method developed for the analysis of N-phenylbenzamide synthesis used a C18 column with a mobile phase consisting of a 50:50 mixture of acetonitrile (B52724) and a 10mM sodium acetate buffer (pH 5). researchgate.net The compounds were detected using a UV detector at 254 nm. researchgate.net Such methods are precise, accurate, and can be validated according to ICH guidelines for monitoring reaction progress and confirming the purity of the final product. researchgate.net

Other common purification techniques include:

Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for recrystallizing benzamide derivatives. japsonline.commdpi.com

Precipitation and Washing: The crude product can sometimes be purified by precipitating it from the reaction mixture, often by pouring it into a non-solvent like cold water. researchgate.netmdpi.com The resulting solid is then filtered and washed with appropriate solvents (e.g., water, n-hexane) to remove soluble impurities. mdpi.com

Mechanism of Action Elucidation and Molecular Target Identification

Characterization of Molecular Interactions at Target Sites

The efficacy of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide derivatives as inhibitors stems from their precise interactions within the binding sites of their target proteins. These interactions are a composite of hydrogen bonds, π-π stacking, and hydrophobic contacts, which collectively contribute to the stable binding and inhibition of the target's function.

Structural studies and molecular modeling of compounds with similar scaffolds, such as 4-(1H-1,2,3-triazol-1-yl)benzamides and N-(benzo[d]thiazol-2-yl)benzamide derivatives, provide insights into the binding modes. For instance, in the context of Heat shock protein 90 (Hsp90) inhibition, the benzamide (B126) moiety is crucial for establishing key interactions. The nitrogen of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

In related thiazole-containing inhibitors targeting cyclin-dependent kinase 5 (CDK5), X-ray crystallography has revealed that the inhibitor can form hydrogen bonds with amino acid residues in the hinge region of the kinase, a critical area for ATP binding. Specifically, a water-mediated interaction with the backbone of Asp86 has been observed for a 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) inhibitor.

Hydrophobic interactions play a significant role in the binding of these compounds. The phenyl and thiazole (B1198619) rings of this compound can engage in hydrophobic interactions with nonpolar residues within the binding pocket of the target protein. In the case of Hsp90 inhibitors, the naphthalene (B1677914) ring of a similar scaffold has been shown to be buried deep within the ATP binding pocket, making contact with a hydrophobic cluster.

While direct evidence for π-π stacking for the specific compound this compound is not explicitly detailed in the provided search results, the planar nature of the aromatic rings in its structure suggests a high likelihood of such interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. These interactions would further stabilize the ligand-protein complex.

Table 1: Summary of Molecular Interactions

Interaction Type Description Potential Residues Involved
Hydrogen Bonding The amide group can act as both a hydrogen bond donor and acceptor. Asp, Glu, Gln, Thr
π-π Stacking The aromatic rings (phenyl, thiazole) can stack with aromatic residues in the binding pocket. Phe, Tyr, Trp
Hydrophobic Interactions The nonpolar regions of the molecule can interact with hydrophobic amino acid residues. Ile, Val, Leu

This compound and its analogs have been shown to modulate the activity of key enzymes, particularly those involved in cancer progression. A primary target identified for similar scaffolds is Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins. By inhibiting the ATPase activity of Hsp90, these compounds prevent the chaperone from functioning correctly, leading to the degradation of its client proteins.

Furthermore, derivatives of thiazole have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK5. CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest. The inhibition of CDK5 by a thiazole-based compound was found to be moderately potent.

Another area of investigation for similar benzamide derivatives is the dual-targeting of EGFR and HER-2, which are important receptors in cancer cell signaling.

Analysis of Intracellular Signaling Pathway Interference

The modulation of molecular targets by this compound and related compounds leads to significant interference with intracellular signaling pathways that are critical for cell growth, proliferation, and survival.

The inhibition of Hsp90 by benzamide derivatives leads to the proteasome-mediated degradation of its client proteins. Many of these client proteins are key components of signaling pathways that promote cell growth and survival, such as Raf-1, Akt, and HER2. The degradation of these proteins disrupts these pathways, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

The inhibition of CDKs directly impacts cell division processes. For example, the inhibition of CDK5 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing.

Some N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to induce the release of cytochrome c, a key event in the mitochondrial pathway of apoptosis. The release of cytochrome c from the mitochondria into the cytoplasm activates caspases, which are proteases that execute the apoptotic program. This suggests that these compounds can trigger programmed cell death through the intrinsic apoptotic pathway.

Table 2: Impact on Cellular Pathways

Pathway Effect of Inhibition Key Proteins Affected
Hsp90 Chaperone Pathway Degradation of client proteins, inhibition of cell growth and survival. Raf-1, Akt, HER2
Cell Division (CDK Pathway) Cell cycle arrest, inhibition of proliferation. CDK5
Mitochondrial Apoptosis Pathway Induction of programmed cell death. Cytochrome c

Identification of Specific Receptor Subtypes and Binding Domains

Research into the mechanism of action of this compound and its analogs has focused on identifying the specific binding domains on their target proteins.

The available evidence strongly suggests that compounds with a similar scaffold to this compound act as ATP-competitive inhibitors rather than allosteric modulators. For Hsp90 inhibitors, the binding site is the ATP-binding pocket located in the N-terminal domain of the protein. By occupying this pocket, the inhibitors prevent the binding of ATP, which is essential for the chaperone's function. This mode of action is a hallmark of competitive inhibition.

Similarly, the inhibition of CDKs by thiazole derivatives has been shown to occur at the ATP-binding site, where they compete with the natural ligand, ATP. The interaction with the hinge region, a key feature of ATP-binding in kinases, further supports a competitive mechanism of inhibition. There is no clear evidence from the provided search results to suggest that this compound or its closely related analogs function through allosteric modulation.

Determination of Target Engagement in Transmembrane and/or Intracellular Regions

The elucidation of how a therapeutic agent interacts with its molecular target within the complex cellular environment is a critical step in drug development. For the N-phenylbenzamide class of compounds, particularly those featuring a thiazole moiety such as this compound, understanding their engagement with targets in transmembrane and intracellular regions is key to deciphering their mechanism of action and optimizing their therapeutic potential. Research into related arylthiazole compounds has provided significant insights into the challenges and strategies for achieving effective target engagement within these cellular compartments.

Intracellular Target Accessibility

A significant hurdle for many antibacterial agents is the ability to penetrate host cells and engage with pathogens that can reside and replicate intracellularly, such as Methicillin-resistant Staphylococcus aureus (MRSA). Early generations of phenylthiazole compounds, despite showing promise, were often unable to reach these intracellular niches in sufficient concentrations. nih.gov This limitation was attributed to suboptimal physicochemical properties, including poor solubility and permeability, which prevented effective accumulation within host cells like macrophages. nih.gov

Subsequent research focused on rationally designing new series of arylthiazoles with modified structures to enhance their ability to cross cellular membranes and accumulate intracellularly. By fine-tuning the size and polar surface area of the core structure, researchers developed compounds with a balanced profile of lipophilicity and polarity. nih.gov This optimization led to the creation of derivatives capable of sufficiently crossing into and accumulating within MRSA-infected macrophages, demonstrating a significant reduction in the intracellular bacterial load. nih.gov One of the most promising compounds from a newer series, a naphthylthiazole derivative, not only retained rapid bactericidal activity but also exhibited a unique capacity to target intracellular MRSA. nih.gov

The table below summarizes the progression of research in achieving intracellular engagement with thiazole-based compounds.

Compound Generation/Series Key Characteristics Intracellular Engagement Outcome Reference
1st & 2nd Generation PhenylthiazolesPoor solubility/permeability, moderate antibacterial effect.Insufficient accumulation in intracellular niches. nih.gov
5-ThiazolylarylthiazolesFine-tuned size and polar-surface-area.Sufficiently cross and accumulate inside macrophages. nih.gov
Naphthylthiazole derivative (4i)Retained rapid bactericidal properties, enhanced metabolic stability.Unique ability to target and reduce intracellular MRSA by over 80%. nih.gov

Transmembrane Target Engagement

The bacterial cell wall and its associated membrane proteins are primary targets for many antibiotics. For phenylthiazole antibacterial agents, evidence points towards the inhibition of cell wall synthesis as a key mechanism of action. escholarship.org Studies on phenylthiazole-substituted aminoguanidines, which are structurally related to this compound, have provided specific insights into their engagement with transmembrane targets. escholarship.org

Transposon mutagenesis studies in vancomycin-resistant Enterococci (VRE) suggested three potential molecular targets for these compounds: YubA, YubB, and YubD. escholarship.org YubA and YubD are annotated as transporters, which are typically integral membrane proteins. escholarship.org The protein YubB is an undecaprenyl diphosphate (B83284) phosphatase (UPPP), an enzyme crucial for the recycling of the lipid carrier involved in peptidoglycan synthesis, which is also associated with the cell membrane. escholarship.org

Further mechanistic studies demonstrated that a lead phenylthiazole compound could inhibit both UPPP and undecaprenyl diphosphate synthase. escholarship.org Additionally, this compound was shown to collapse the proton motive force in membrane vesicles, a finding that suggests a direct interaction with the cell membrane, disrupting its integrity or the function of embedded proteins. escholarship.org This disruption of the proton gradient is a common mechanism for agents that target bacterial membranes.

Research on the related phenyltriazole scaffold has also identified a transmembrane protein as a key target. A lead compound from this series was found to bind to penicillin-binding protein 2a (PBP2a), which is a crucial enzyme for cell wall synthesis in MRSA and is located on the outer face of the cytoplasmic membrane. nih.gov This binding disrupts cell wall integrity, leading to bacterial cell death. nih.gov

The following table details the identified transmembrane targets for thiazole and related compounds.

Compound Class Organism Identified Target Target Location/Function Reference
Phenylthiazole-substituted aminoguanidinesVancomycin-resistant Enterococci (VRE)YubA, YubDTransmembrane transporters escholarship.org
Phenylthiazole-substituted aminoguanidinesVancomycin-resistant Enterococci (VRE)YubB (UPPP)Cell membrane-associated phosphatase in peptidoglycan synthesis escholarship.org
Phenylthiazole-substituted aminoguanidinesVancomycin-resistant Enterococci (VRE)General Membrane InteractionCollapse of proton motive force escholarship.org
Phenyltriazole derivativesMethicillin-resistant S. aureus (MRSA)Penicillin-binding protein 2a (PBP2a)Transmembrane enzyme for cell wall synthesis nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization Principles

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of the N-[4-(1,3-thiazol-2-yl)phenyl]benzamide scaffold is highly sensitive to the nature and position of substituents on its three main components: the thiazole (B1198619) ring, the central phenyl ring, and the terminal benzamide (B126) phenyl ring.

Modifications to the thiazole ring have been shown to be a critical determinant of potency and efficacy for various biological targets. In studies investigating analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, the substitution pattern on the thiazole ring was paramount.

Initial findings identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC antagonist. semanticscholar.org However, subsequent analysis of analogs revealed that the 4-methyl substituent was detrimental to activity. semanticscholar.org Conversely, introducing a tert-butyl group at the 4-position of the thiazole ring significantly enhanced antagonist potency. semanticscholar.org The substitution of the thiazole ring with a 5-(tert-butyl)-1,3,4-thiadiazole ring resulted in a loss of activity. semanticscholar.org

Further research into anti-inflammatory agents based on a 1,3-thiazole scaffold highlighted the importance of the substituent at the second position. nih.gov A comparison between different series of compounds showed that the biological activity was generally in the order of carbalkoxy amino series being greater than the aryl amino series. nih.gov

The following table summarizes the impact of various substituents on the thiazole ring on ZAC antagonist activity, based on a study of N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org

Thiazole Ring Substituent (Position)Relative Activity/PotencyReference
4-MethylDetrimental to activity semanticscholar.org
4-tert-ButylEnhanced antagonist potency semanticscholar.org
5-Ethyl esterGenerally led to inactive compounds semanticscholar.org
5-Methyl esterActive in initial hit compound semanticscholar.org
4-EthylacetylPresent in potent analogs semanticscholar.org
5-(tert-butyl)-1,3,4-thiadiazole (ring replacement)Inactive semanticscholar.org

This table is interactive and can be sorted by column.

The central phenyl ring, which links the thiazole and benzamide moieties, also presents opportunities for modification to fine-tune activity. While the core structure is this compound, many SAR studies have explored variations. For instance, in the investigation of ZAC antagonists, the phenyl ring was directly attached to the thiazol-2-yl-amino group, and modifications were explored on this ring. semanticscholar.org

The introduction of a 4-tert-butyl group on the thiazole ring, combined with modifications on the benzamide phenyl ring, proved to be a successful strategy. semanticscholar.org The inactivity of certain analogs was sometimes attributed to the combination of an unfavorable substituent on the thiazole ring with a particular phenyl moiety, underscoring the interplay between the different parts of the molecule. semanticscholar.org

The substitution pattern on the benzamide phenyl ring has been extensively studied and shown to profoundly influence biological activity across different therapeutic targets.

In the context of ZAC antagonists, a 3-fluorophenyl substitution on the benzamide ring yielded an analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), that was roughly equipotent with other potent hits and mediated almost complete inhibition of the receptor. semanticscholar.org In contrast, introducing methyl, ethoxy, or acetyl groups at the 3-position substantially decreased ZAC antagonist activity. semanticscholar.org A 3-dimethylamino analog, however, was found to be roughly equipotent with the most active compounds. semanticscholar.org The position of substituents was also critical; for example, moving a chloro group from the 2-position to the 3-position on the phenyl ring could impact activity. semanticscholar.org

Studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives, a closely related scaffold, found that the position of a nitro (NO2) group on the benzamide phenyl ring had a greater impact on properties than the presence of other substituents. mdpi.com The introduction of the NO2 group was also shown to influence the electronic properties of the compounds. mdpi.com

For fungicidal activity, N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide derivatives showed that substituents on the benzamide phenyl ring were key. An analog with a 2,4-dichloro substitution (D5) showed potent activity against certain fungi, while a 4-nitro substituted compound (D12) was highly active against another. researchgate.net A 4-methoxy substitution (D16) yielded the highest activity against Rhizoctonia solani. researchgate.net

The table below details the effects of various substituents on the benzamide phenyl ring on different biological activities.

Substituent (Position)Biological ActivityEffectReference
3-FluoroZAC AntagonismPotent antagonist, complete inhibition semanticscholar.org
2,3,4,5,6-PentafluoroZAC AntagonismConsiderably weaker antagonist semanticscholar.org
3-MethylZAC AntagonismSubstantially decreased activity semanticscholar.org
3-EthoxyZAC AntagonismSubstantially decreased activity semanticscholar.org
3-AcetylZAC AntagonismSubstantially decreased activity semanticscholar.org
3-DimethylaminoZAC AntagonismPotent antagonist semanticscholar.org
3,5-DichloroZAC AntagonismInactive compound semanticscholar.org
3,4,5-TrimethoxyZAC AntagonismWeak antagonist activity semanticscholar.org
ortho-NitroOptical PropertiesEngendered a distorted geometry mdpi.com
meta-NitroOptical PropertiesDisplayed the most planar geometry mdpi.com
2,4-DichloroFungicidalPotent activity vs. S. lycopersici researchgate.net
4-NitroFungicidalPotent activity vs. B. cinerea researchgate.net
4-MethoxyFungicidalHighest activity vs. R. solani researchgate.net

This table is interactive and can be sorted by column.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound and its analogs is a critical factor governing their interaction with biological targets. Crystallographic studies have revealed significant conformational flexibility, particularly in the torsion angles between the aromatic rings.

For the parent compound, N-(1,3-thiazol-2-yl)benzamide, at least three polymorphic forms have been identified, each with variations in molecular conformation and crystal packing. mdpi.comresearchgate.net These structures are characterized by hydrogen-bonded dimers. mdpi.comresearchgate.net

In the analog 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the molecule is not planar. nih.gov The dihedral angle between the benzene (B151609) plane and the amide functionality is 8.6°, while the thiazole ring is significantly twisted with respect to the amide plane by 68.71°. nih.gov The phenyl and thiazole rings themselves have a dihedral angle of 74.89°. nih.gov

Substituents can dramatically influence this conformation. In a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, an ortho-nitro substituent on the benzoyl moiety caused significant steric hindrance, leading to a distorted geometry where the dihedral angle between the benzothiazole (B30560) and phenyl rings was 67.88°. mdpi.com In contrast, the meta-nitro derivative was the most planar, with a dihedral angle of just 17.16°, a planarity that was restricted by intermolecular hydrogen bonds. mdpi.com This demonstrates that substituent position can enforce a specific conformation, which in turn affects crystal packing and potentially biological activity.

Establishment of Pharmacophoric Requirements for Potency and Selectivity

A pharmacophore model outlines the essential structural features required for a molecule to bind to a specific biological target. For the this compound scaffold, several key pharmacophoric elements have been identified.

The thiazole moiety is considered a "privileged structure" in medicinal chemistry. mdpi.com Its rigid and planar nature, combined with its electronic properties and hydrogen-bonding potential, contribute to favorable interactions with biological targets. mdpi.com The thiazole nitrogen, in particular, can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding. mdpi.com

Studies on ZAC antagonists derived from this scaffold suggest a pharmacophore where:

A bulky group, such as a tert-butyl, at the 4-position of the thiazole ring is preferred for potency. semanticscholar.org

Small alkyl groups like methyl at the 4-position of the thiazole are detrimental. semanticscholar.org

The benzamide phenyl ring requires specific electronic features. An electron-withdrawing fluorine atom at the 3-position or an electron-donating dimethylamino group at the same position can confer high potency, suggesting that both electrostatic and steric factors are at play. semanticscholar.org

Rational Design Principles for Lead Optimization

The SAR data gathered for this scaffold provides clear principles for lead optimization. Rational design strategies aim to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Key principles for the this compound class include:

Thiazole Ring Optimization: Based on SAR, the thiazole ring is a primary site for modification. As seen with ZAC antagonists, replacing detrimental groups (e.g., 4-methyl) with favorable ones (e.g., 4-tert-butyl) is a proven strategy to enhance potency. semanticscholar.org

Systematic Scanning of Benzamide Phenyl Ring: The benzamide phenyl ring is highly amenable to substitution. A systematic exploration of different substituents (halogens, alkoxy, nitro, etc.) at the ortho, meta, and para positions is essential to fine-tune activity for a specific target, as demonstrated by the diverse effects of these groups on ZAC antagonism and fungicidal activity. semanticscholar.orgresearchgate.net

Conformational Control: The placement of substituents can control the molecule's conformation. mdpi.com For example, introducing bulky groups at the ortho-position of the benzamide ring can force a twisted conformation, which may be beneficial or detrimental depending on the target's binding pocket topology. mdpi.com

Bioisosteric Replacement: As shown in related thiazole studies, replacing labile chemical groups with bioisosteres (substituents with similar physical or chemical properties) can improve metabolic stability. nih.gov For example, replacing a phenyl ring with a different heteroaromatic ring can modulate activity and properties.

By applying these principles, medicinal chemists can efficiently navigate the chemical space around the this compound core to develop optimized drug candidates.

Improvement of Potency and Efficacy

The potency and efficacy of this compound analogs can be significantly influenced by substitutions on both the thiazole and benzamide rings. Research has demonstrated that even minor chemical modifications can lead to substantial changes in biological activity.

For instance, in studies of analogs as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor (CLR) superfamily, specific substitutions have been shown to enhance inhibitory activity. The parent compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified as a novel ZAC antagonist. Subsequent optimization revealed that analogs with a 4-tert-butyl group on the thiazole ring exhibited more potent ZAC inhibition. sigmaaldrich.comevitachem.com Specifically, analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) were found to be equipotent ZAC antagonists with IC50 values in the range of 1–3 μM and were able to completely inhibit Zn2+-induced responses. sigmaaldrich.comevitachem.com

Further studies on other biological targets have also highlighted key structural features for improved potency. In the development of inhibitors for the SARS-CoV-2 Main Protease (Mpro), a thiazole core was found to provide superior inhibition compared to an oxazole (B20620) core. nih.gov The SAR analysis of a series of thiazole-based compounds identified a pyridinyl ester as a critical pharmacophore for covalent binding to the active site cysteine (Cys145) of the enzyme. nih.gov Compound MC12 from this series demonstrated an IC50 of 77.7 ± 14.1 nM, which is comparable to the potent antiviral drug Nirmatrelvir. nih.gov

In a different context, thiazol-2-ylidene-benzamide derivatives have been evaluated as inhibitors of alkaline phosphatase (AP) isozymes, which are targets in cancer therapy. nih.gov The study revealed that substitutions on the benzamide ring played a crucial role in potency. For example, the compound 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide was identified as a potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 ± 0.002 µM. nih.gov

The following table summarizes the structure-activity relationships of this compound analogs against various targets.

Compound/AnalogTargetKey Structural ModificationsEffect on Potency/EfficacyReference
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)4-tert-butyl on thiazole, 3-fluoro on benzamideIC50 of 1-3 µM, complete inhibition sigmaaldrich.comevitachem.com
MC12SARS-CoV-2 Main Protease (Mpro)Pyridinyl ester for covalent binding, thiazole coreIC50 = 77.7 ± 14.1 nM nih.gov
2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamidehuman tissue non-specific alkaline phosphatase (h-TNAP)2''-chloro on benzamide, 4'-fluoro on phenyl of thiazoleIC50 = 0.079 ± 0.002 µM nih.gov

Enhancement of Target Selectivity

Improving the selectivity of a drug candidate is a critical aspect of lead optimization, as it minimizes off-target effects. For this compound derivatives, selectivity has been shown to be tunable through chemical modifications.

In the context of ZAC antagonists, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective inhibitor. sigmaaldrich.comevitachem.com It exhibited no significant agonist, antagonist, or modulatory activity at other Cys-loop receptors such as the 5-HT3A, α3β4 nicotinic acetylcholine (B1216132), α1β2γ2s GABAA, or α1 glycine (B1666218) receptors when tested at a concentration of 30 μM. sigmaaldrich.comresearchgate.net This suggests that the specific substitution pattern of TTFB confers a high degree of selectivity for the ZAC.

Similarly, in the development of monoamine oxidase (MAO) inhibitors, a series of 1,3-thiazolylbenzenesulfonamides were found to be specific inhibitors of human MAO-B over MAO-A. mdpi.com The position of the sulfonamide group on the phenyl ring was a key determinant of selectivity. Substitution at the meta position of the phenyl ring resulted in more potent and selective MAO-B inhibition compared to substitution at the para position. mdpi.com The most potent MAO-B inhibitor from this series had an IC50 value of 0.103 µM for MAO-B, while the most potent inhibitor against MAO-A had a much weaker IC50 of 11.9 µM. mdpi.com

The table below illustrates how structural modifications can enhance the target selectivity of this compound analogs.

Compound/AnalogPrimary TargetKey Structural Modifications for SelectivityOff-Targets with Low/No ActivityReference
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)Zinc-Activated Channel (ZAC)4-tert-butyl on thiazole, 3-fluoro on benzamide5-HT3A, α3β4 nAChR, GABAA, Glycine receptors sigmaaldrich.comresearchgate.net
1,3-Thiazolylbenzenesulfonamides (meta-substituted)Monoamine Oxidase B (MAO-B)Sulfonamide at the meta position of the phenyl ringMonoamine Oxidase A (MAO-A) mdpi.com

Modulation of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic success. While detailed experimental pharmacokinetic data for this compound are not extensively available in the public domain, general principles of lead optimization suggest that its properties can be modulated through structural modifications.

In silico (computational) studies are often employed in the early stages of drug discovery to predict the pharmacokinetic properties of compounds. For a series of new imidazole-based N-phenylbenzamide derivatives, computational predictions of properties such as lipophilicity (log Kp) and topological polar surface area (TPSA) were performed. nih.gov These parameters are known to influence a compound's absorption and distribution. For example, a higher TPSA is generally associated with lower cell membrane permeability and oral bioavailability.

The metabolism of benzamide and thiazole-containing compounds can be influenced by the presence of specific functional groups. For instance, the inhibition of cytochrome P450 (CYP) enzymes is a key consideration, as it can lead to drug-drug interactions. In silico predictions for a series of imidazole-based N-phenylbenzamide derivatives suggested potential inhibition of various CYP isozymes, including CYP1A2, CYP2C9, and CYP3A4, depending on the specific substitutions. nih.gov

While experimental data is limited, the general principles of medicinal chemistry can be applied to hypothesize how to modulate the pharmacokinetic properties of this compound. For example:

Solubility and Absorption: Introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase aqueous solubility and potentially improve absorption.

Metabolic Stability: Blocking sites of metabolism, for example, by introducing fluorine atoms at metabolically labile positions, can increase the half-life of a compound.

Distribution: Modifying lipophilicity can influence the volume of distribution and the ability of a compound to cross biological barriers like the blood-brain barrier.

The following table provides examples of in silico predicted pharmacokinetic properties for related compounds.

Compound ClassPredicted PropertyPredicted OutcomeReference
Imidazole-based N-phenylbenzamide derivativesInhibition of Cytochromes (e.g., CYP1A2, CYP2C9, CYP3A4)Potential for drug-drug interactions, depending on substitution nih.gov
Imidazole-based N-phenylbenzamide derivativesTopological Polar Surface Area (TPSA)Values around 105 Ų, influencing permeability nih.gov

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For derivatives and analogs of N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, docking studies have been instrumental in understanding their potential as enzyme inhibitors.

Prediction of Binding Poses and Affinities with Receptor/Enzyme Active Sites

Molecular docking simulations are employed to predict how this compound and its analogs fit into the active site of a target protein. This prediction generates a binding score or affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and potent interaction.

For instance, in a study on elastase inhibitors, a structurally related quinoline-based iminothiazoline derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was shown to have a strong binding affinity. nih.gov The docking score for this compound was reported to be -7.2 kcal/mol, indicating a high potential for inhibition. nih.gov Similarly, docking studies of benzamide (B126) derivatives against the tyrosinase enzyme have identified compounds with significant binding affinities, with some showing values lower than the standard inhibitor, kojic acid, suggesting potent inhibitory activity. researchgate.net In another study, thiazole (B1198619) derivatives were docked against the tubulin protein, with the most active compounds exhibiting IC₅₀ values in the low micromolar range, which is often correlated with strong predicted binding affinities from docking. nih.gov

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Quinoline-based IminothiazolineElastase-7.2 nih.gov
N'-(benzoyloxy)benzamideTyrosinase-6.9 researchgate.net
N'-phenylbenzohydrazideTyrosinase-6.5 researchgate.net
Thiazole-Sulfonamide AnalogAcetylcholinesterase-11.2 semanticscholar.org

Elucidation of Ligand-Protein Interaction Networks

Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for a ligand's specificity and activity.

For the (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide compound, docking studies identified key hydrogen bonding residues such as Asn188, Asn132, Ser162, and Trp159 within the elastase active site. nih.gov The analysis also highlighted hydrophobic interactions with residues like Gly187, Gly184, Pro161, and Val163, which collectively anchor the compound in the binding pocket. nih.gov In studies of thiazole derivatives targeting tubulin, interactions often involve the colchicine (B1669291) binding site. For example, the trimethoxyphenyl group, a common feature in these inhibitors, is observed to form hydrogen bonds with residues like Asn258, while the thiazole ring can engage in hydrophobic interactions within the pocket. nih.gov

Compound/AnalogTarget ProteinInteracting Amino Acid ResiduesType of InteractionReference
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastaseAsn188, Asn132, Ser162, Trp159Hydrogen Bonding nih.gov
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastaseGly187, Gly184, Pro161, Val163Hydrophobic nih.gov
Thiazole-Sulfonamide Analog 1AcetylcholinesteraseTYR334, TYR121Pi-Pi Stacking semanticscholar.org
Thiazole-Sulfonamide Analog 1AcetylcholinesteraseGLY118, SER200Hydrogen Bonding semanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing researchers to observe the stability and dynamic behavior of a ligand-receptor complex.

Exploration of Ligand-Receptor Complex Stability and Dynamic Behavior

MD simulations are performed on the docked pose of a ligand within its receptor to assess the stability of the predicted interactions. By simulating the complex in a solvated environment for nanoseconds, researchers can monitor metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site.

For the elastase-inhibitor complex involving the quinoline-based iminothiazoline, MD simulations were conducted to validate the docking results. nih.gov The stability of the complex was confirmed, indicating that the compound has the potential to be a novel inhibitor of the elastase enzyme. nih.gov In other studies involving benzimidazole (B57391) derivatives, MD simulations have also been used to confirm the stability of ligand-protein complexes, providing confidence in the docking predictions. nih.gov These simulations can reveal how the flexibility of the enzyme is affected by ligand binding, which can be a mechanism of inhibition. mdpi.com

Virtual Screening Techniques for Hit Identification and Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold is a valuable query for such screening campaigns.

Through virtual screening, novel thiazolyl-triazole Schiff bases were identified as potential DNA-gyrase inhibitors. nih.govnih.gov This process involves docking a large number of compounds and ranking them based on their predicted binding affinities, allowing for the prioritization of a smaller, more manageable number of compounds for experimental testing. nih.govnih.gov Similarly, structure-based virtual screening has been successfully used to identify furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1). mdpi.com The results of these in silico screens often reveal compounds with higher predicted binding affinities than known standard inhibitors. mdpi.com

Future Research Directions and Translational Perspectives for N 4 1,3 Thiazol 2 Yl Phenyl Benzamide

Continued Exploration of Novel Therapeutic Applications based on the Scaffold

The N-[4-(1,3-thiazol-2-yl)phenyl]benzamide scaffold has been identified as a versatile nucleus for discovering molecules with various biological activities. nih.govmdpi.com Extensive research has highlighted the potential of thiazole-containing compounds in diverse therapeutic areas, including as anticancer and antimicrobial agents. mdpi.comnih.gov The inherent properties of the thiazole (B1198619) ring, such as its ability to participate in hydrogen bonding and its unique electronic characteristics, contribute to its capacity to interact with a variety of biological targets. nih.gov

Future research should systematically explore the full therapeutic breadth of this scaffold. This includes screening against a wider array of cancer cell lines, including those known for their resistance to standard therapies, and testing against a broader spectrum of microbial pathogens, encompassing both bacteria and fungi. The structural flexibility of the scaffold allows for the generation of diverse chemical libraries, which can be invaluable in identifying new lead compounds for various diseases. globalresearchonline.net

Deeper Elucidation of Undefined Mechanisms of Action and Off-Target Effects

While preliminary studies have shed some light on the mechanisms of action of thiazole derivatives, a comprehensive understanding remains to be achieved. For instance, in the context of cancer, thiazole-containing compounds have been associated with the induction of apoptosis and the disruption of tubulin polymerization. nih.govresearchgate.net They have also been implicated in the inhibition of key signaling pathways such as NF-κB, mTOR, and PI3K/Akt, as well as the modulation of targets like topoisomerases. nih.govresearchgate.net However, the precise molecular interactions and the full cascade of downstream events triggered by this compound and its analogues are not fully defined.

Future investigations should employ advanced molecular and cellular techniques to pinpoint the direct binding partners and unravel the intricate signaling networks affected by these compounds. Furthermore, a systematic off-target profiling is crucial. creative-biolabs.com Understanding the off-target interactions of a drug candidate is a critical aspect of preclinical safety assessment and can help in predicting potential side effects. nih.gov Techniques such as affinity-based protein profiling can be utilized to identify unintended molecular targets. researchgate.net

Development of Advanced Analogues with Improved Potency and Selectivity

The development of advanced analogues with enhanced potency and selectivity is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are instrumental in this process, providing insights into how chemical modifications influence biological activity. nih.gov For thiazole derivatives, SAR studies have revealed that substitutions at various positions on the thiazole and associated phenyl rings can significantly impact their therapeutic efficacy. mdpi.com

Future efforts should focus on rational drug design to create next-generation analogues of this compound. This involves the strategic modification of the core structure to optimize interactions with the target protein, thereby increasing potency and minimizing off-target effects. For example, the introduction of specific functional groups could enhance binding affinity or improve pharmacokinetic properties.

Table 1: Structure-Activity Relationship Insights for Thiazole Derivatives

Modification PositionImpact on ActivityReference
Phenyl ring attached to thiazoleSubstituents and their positions can significantly alter anticancer and antimicrobial activity. mdpi.com
Thiazole ringModifications can influence the binding affinity to target enzymes. nih.gov
Benzamide (B126) moietyAlterations can affect the overall conformation and interaction with biological targets. researchgate.net

This table is a generalized representation based on findings for thiazole derivatives and serves as a guide for future analogue design for this compound.

Strategies for Overcoming Drug Resistance Mechanisms in Relevant Pathologies

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.gov The development of compounds that can overcome or circumvent these resistance mechanisms is of paramount importance. Thiazole-containing compounds have shown promise in this area, with some derivatives demonstrating the ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov This is often achieved by inhibiting the function of efflux pumps like P-glycoprotein, which are responsible for pumping drugs out of the cell. google.com

Future research should investigate the potential of this compound and its analogues to overcome known resistance mechanisms. This includes evaluating their efficacy in drug-resistant cancer cell lines and microbial strains. The development of compounds that are not substrates for efflux pumps or that can inhibit their function would be a significant advancement.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be employed to predict the biological activities and physicochemical properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. nih.gov For the this compound scaffold, AI and ML algorithms can be used to build predictive models based on existing SAR data.

These models can then be used to screen virtual libraries of novel analogues, prioritizing those with the highest predicted potency and selectivity for synthesis and biological evaluation. This in silico approach can significantly reduce the time and resources required for the discovery of new drug candidates. Furthermore, AI can aid in the prediction of potential off-target effects and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Exploration of Combination Therapies with Existing Agents

Combination therapy, the use of two or more drugs with different mechanisms of action, is a common strategy in the treatment of complex diseases like cancer. This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. It can also help to overcome drug resistance and reduce treatment-related toxicity.

Future studies should explore the potential of this compound and its derivatives in combination with existing anticancer and antimicrobial agents. Investigating the synergistic interactions between these novel compounds and established drugs could lead to the development of more effective treatment regimens. For example, combining a compound that induces apoptosis with one that inhibits a key survival pathway could result in enhanced cancer cell killing.

Development of Diagnostic or Prognostic Tools Based on the Compound's Interactions

The specific molecular interactions of this compound with its biological targets could potentially be exploited for the development of diagnostic or prognostic tools. If the compound binds with high affinity and specificity to a particular biomarker that is overexpressed in a certain disease state, it could be modified to create a molecular probe for imaging or diagnostic assays.

For instance, by attaching a fluorescent dye or a radioactive isotope to the this compound scaffold, it might be possible to visualize the expression and localization of its target in cells or tissues. Such a tool could aid in early diagnosis, patient stratification, and monitoring of treatment response. Further research is needed to identify the specific targets of this compound and to explore the feasibility of developing such diagnostic and prognostic agents. A deeper understanding of the compound's off-target interactions, potentially through metabolomics-guided frameworks, could also reveal novel biomarkers. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-[4-(1,3-thiazol-2-yl)phenyl]benzamide, and how can reaction yields be optimized?

Methodological Answer: A common synthesis involves coupling a thiazole-containing amine (e.g., 4-aminophenylthiazole) with a benzoyl chloride derivative under reflux in pyridine or DMF. For example, 5-chlorothiazol-2-amine can react with 2,4-difluorobenzoyl chloride in pyridine at room temperature, followed by purification via recrystallization (e.g., methanol) . To optimize yields:

  • Use equimolar ratios of reactants.
  • Monitor reaction progress via TLC.
  • Employ reflux conditions for faster kinetics.
  • Purify via column chromatography if side products persist.

Q. How can the molecular structure and purity of this compound be validated?

Methodological Answer:

  • X-ray crystallography confirms bond angles and intermolecular interactions (e.g., hydrogen bonding between the amide N–H and thiazole N atoms) .
  • NMR spectroscopy (¹H/¹³C) verifies proton environments, e.g., aromatic protons at δ 7.2–8.5 ppm and amide protons at δ 10–12 ppm.
  • HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and methanol/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods to monitor NADH oxidation .
  • Antiproliferative assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can conflicting data between in vitro enzyme inhibition and cellular activity be resolved?

Methodological Answer: Discrepancies may arise due to poor cellular permeability or off-target effects. Strategies include:

  • Solubility enhancement : Use prodrug strategies (e.g., esterification) or formulation with cyclodextrins .
  • Intracellular concentration measurement : LC-MS/MS to quantify compound levels in lysates.
  • Orthogonal assays : Combine enzyme inhibition with thermal shift assays (DSF) to confirm target engagement .

Q. What computational approaches are effective for designing derivatives with improved target specificity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like Hec1/Nek2 or bacterial PPTases. Focus on hydrogen bonds with catalytic residues (e.g., Asp/Glu) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity using descriptors like LogP and PSA .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Q. How can low synthetic yields in multi-step reactions involving thiazole intermediates be addressed?

Methodological Answer: Low yields often occur during cyclization or coupling steps. Solutions:

  • Optimize catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings of aryl-thiazole intermediates .
  • Protecting groups : Protect amine groups with Boc to prevent side reactions during benzoylation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity .

Q. What analytical techniques are critical for characterizing hydrogen bonding and crystal packing effects?

Methodological Answer:

  • Single-crystal XRD : Resolves intermolecular interactions (e.g., N–H⋯N/C–H⋯O bonds) and centrosymmetric dimer formation .
  • FT-IR spectroscopy : Confirms hydrogen bonds via shifts in N–H stretching (3200–3400 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability influenced by packing efficiency .

Q. How can biochemical pathway interactions be systematically mapped for this compound?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related genes in treated vs. untreated cells) .
  • Metabolomics : LC-MS to track changes in metabolites (e.g., ATP, NADH) linked to mitochondrial dysfunction .
  • Pull-down assays : Use biotinylated probes to isolate binding partners for proteomic analysis .

Data Contradiction Analysis

Q. How should researchers address variability in IC₅₀ values across different cell lines?

Methodological Answer: Variability may reflect differences in membrane transporters (e.g., ABC efflux pumps) or metabolic enzymes. Approaches:

  • ABC transporter inhibition : Co-treat with verapamil (P-gp inhibitor) to assess efflux effects .
  • Metabolic stability assay : Incubate compound with liver microsomes to identify rapid degradation .
  • Cell-line-specific gene expression profiling : Use CRISPR screens to identify resistance genes .

Experimental Design for Mechanism of Action Studies

Q. What orthogonal assays confirm target engagement in bacterial PPTase inhibition?

Methodological Answer:

  • Fluorescent substrate assay : Monitor PPTase activity using dansyl-CoA and acyl carrier protein (ACP) .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) between compound and recombinant PPTase .
  • Genetic knockout : Compare bacterial growth inhibition in wild-type vs. PPTase-deficient strains .

Derivative Design and SAR Exploration

Q. Which substituents on the benzamide ring enhance antimicrobial potency?

Methodological Answer:

  • Electron-withdrawing groups (e.g., –CF₃, –NO₂) at the para position improve bacterial membrane penetration .
  • Methoxy groups at meta positions reduce cytotoxicity in mammalian cells while retaining activity .
  • Bulkier substituents (e.g., morpholine sulfonyl) enhance selectivity for Gram-positive pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.